Cas no 439574-61-5 (N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide)

439574-61-5 structure
Nombre del producto:N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide
N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide Propiedades químicas y físicas
Nombre e identificación
-
- N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide
- BENZAMIDE, N-[5-[[5-[(4-ACETYL-1-PIPERAZINYL)CARBONYL]-4-METHOXY-2-METHYLPHENYL]THIO]-2-THIAZOLYL]-4-[[(1,2-DIMETHYLPRO...
- Benzamide, N-[5-[[5-[(4-acetyl-1-piperazinyl)carbonyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[[(1,2-dimethylpropyl)amino]methyl]-
- N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide
- AG-F-54930
- CTK4I7891
- HMS3265G21
- HMS3265G22
- HMS3265H21
- HMS3265H22
- ITK inhibitor
- BRD-A29901043-001-01-0
- DTXSID90609203
- AKOS027263829
- HY-11066
- 439574-61-5
- DA-54480
- Q27163224
- N-[5-[[5-[(4-acetyl-1-piperazinyl)-oxomethyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide
- NCGC00346941-02
- N-[5-[[5-[(4-Acetyl-1-piperazinyl)carbonyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[[(1,2-dimethylpropyl)amino]methyl]benzamide
- NCGC00346941-01
- SCHEMBL14460568
- CHEBI:91349
- KIN001-127
-
- Renchi: InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38)
- Clave inchi: RRHONYZEMUNMJX-UHFFFAOYSA-N
- Sonrisas: CC(C(C)C)NCC1=CC=C(C(NC2=NC=C(SC3=CC(C(N4CCN(C(C)=O)CC4)=O)=C(OC)C=C3C)S2)=O)C=C1
Atributos calculados
- Calidad precisa: 609.24434709g/mol
- Masa isotópica única: 609.24434709g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 42
- Cuenta de enlace giratorio: 13
- Complejidad: 910
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 157Ų
- Xlogp3: 4.7
Propiedades experimentales
- Denso: 1.29
N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC23223-100 mg |
ITK inhibitor |
439574-61-5 | >98% | 100MG |
150.0USD | 2021-07-06 | |
DC Chemicals | DC23223-250 mg |
ITK inhibitor |
439574-61-5 | >98% | 250MG |
300.0USD | 2021-07-06 | |
Ambeed | A750059-50mg |
ITK inhibitor |
439574-61-5 | 98+% | 50mg |
$1201.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8576-10mg |
ITK inhibitor |
439574-61-5 | 98% | 10mg |
¥3028.00 | 2023-09-09 | |
DC Chemicals | DC23223-1 g |
ITK inhibitor |
439574-61-5 | >98% | 1g |
600.0USD | 2021-07-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8576-50mg |
ITK inhibitor |
439574-61-5 | 98% | 50mg |
¥8299.00 | 2023-09-09 |
N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide Literatura relevante
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
439574-61-5 (N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide) Productos relacionados
- 214139-86-3(N~1~-cyclopropyl-L-valinamide)
- 2680676-70-2(2-(2,2,2-trifluoroacetyl)-5-oxa-2-azaspiro3.4octane-6-carboxylic acid)
- 2303565-55-9(2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde)
- 2549043-13-0(1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide)
- 1269444-31-6(Ethyl morpholine-3-carboxylate hydrochloride)
- 680618-09-1(2-ETHOXY-5-[(PYRIDINE-3-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 941908-27-6(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-(4-methoxybenzenesulfonyl)propanamide)
- 6335-40-6({1-(pyridin-3-yl)ethylideneamino}urea)
- 1806465-00-8(Ethyl 2-(1-bromo-2-oxopropyl)-4-iodobenzoate)
- 1203407-22-0(N-(2,3-dimethylphenyl)-2-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-ylacetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:439574-61-5)N-(5-((5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3-methylbutan-2-yl)amino)methyl)benzamide

Pureza:99%
Cantidad:50mg
Precio ($):1081